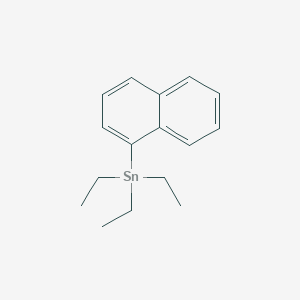
Triethyl(naphthalen-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(naphthalen-1-yl)stannane is an organotin compound with the molecular formula C16H22Sn. This compound features a naphthalene ring bonded to a tin atom, which is further bonded to three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(naphthalen-1-yl)stannane can be synthesized through various methods, including the reaction of naphthalen-1-yllithium with triethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
C10H7Li+(C2H5)3SnCl→C10H7Sn(C2H5)3+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triethyl(naphthalen-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Triethyl(naphthalen-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of Triethyl(naphthalen-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Triethyl(phenyl)stannane
- Triethyl(benzyl)stannane
- Triethyl(2-naphthyl)stannane
Uniqueness
Triethyl(naphthalen-1-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
116159-67-2 |
|---|---|
Molecular Formula |
C16H22Sn |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
triethyl(naphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3; |
InChI Key |
IKQDHURUHIJUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

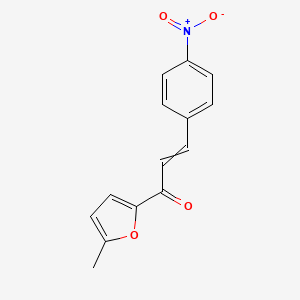
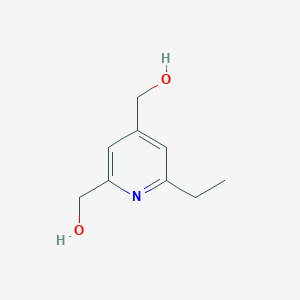
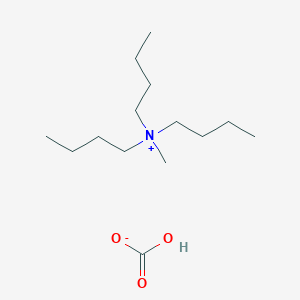

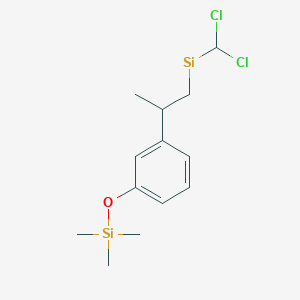
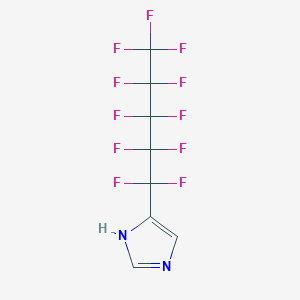
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
